molecular formula C12H10N2O5 B5550607 N-(2-methoxyphenyl)-5-nitro-2-furamide

N-(2-methoxyphenyl)-5-nitro-2-furamide

Cat. No. B5550607
M. Wt: 262.22 g/mol
InChI Key: LLOOKVFCLWDJAP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-nitro-2-furamide, also known as MNFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNFA belongs to the class of nitrofurans, which are known for their antibacterial and antiprotozoal properties. In

Scientific Research Applications

Photolysis in Methanol

  • A study investigated the photolysis of N-butyl-5-nitro-2-furamide in methanol, revealing the product N-butyl-5-methoxy-2-furamide through the displacement of the nitro group by a solvent molecule. This process also yields a nitrite ion, indicating a potential application in studying solvent effects on photolytic reactions (L. J. Powers, 1971).

Corrosion Inhibition

  • Research on N-Phenyl-benzamide derivatives, with substituents like nitro (NO2) and methoxy (OCH3), showed their effects on the corrosion inhibition of mild steel in acidic environments. Methoxy substituents were found to enhance inhibition efficiency, highlighting the potential of such compounds in corrosion prevention (Ankush Mishra et al., 2018).

Synthetic Methodologies

  • The application of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol showcases a strategy for the multiparallel solution phase synthesis of substituted benzamidines, suggesting a broader application in synthetic chemistry (C. Bailey et al., 1999).

Material Sciences

  • Aromatic polyamides containing N,N,N′,N′-tetraphenyl-p-phenylenediamine (TPPA) units demonstrated near-infrared (NIR) electrochromic properties, showing applications in developing solution-processable materials for electrochromic devices. These materials exhibit reversible electrochemical oxidation, high coloration efficiency, and stability (Hung‐Ju Yen & Guey‐Sheng Liou, 2009).

properties

IUPAC Name

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-18-9-5-3-2-4-8(9)13-12(15)10-6-7-11(19-10)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOOKVFCLWDJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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